molecular formula C10H20O2 B15347874 Heptanoic acid, 1-methylethyl ester CAS No. 34997-46-1

Heptanoic acid, 1-methylethyl ester

Cat. No.: B15347874
CAS No.: 34997-46-1
M. Wt: 172.26 g/mol
InChI Key: RMQUEHVMCJEEOS-UHFFFAOYSA-N
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Description

Heptanoic acid, 1-methylethyl ester (synonym: isopropyl heptanoate) is a branched-chain ester derived from heptanoic acid and isopropyl alcohol. Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol.

This compound has been identified in metabolomic studies, particularly in fecal and urine samples of patients with immunoglobulin A nephropathy (IgAN), where it was found at elevated levels compared to healthy controls .

Properties

CAS No.

34997-46-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

propan-2-yl heptanoate

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-10(11)12-9(2)3/h9H,4-8H2,1-3H3

InChI Key

RMQUEHVMCJEEOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC(C)C

Origin of Product

United States

Scientific Research Applications

Heptanoic acid, 1-methylethyl ester is used in various scientific research applications:

  • Chemistry: It serves as a solvent and reagent in organic synthesis.

  • Biology: It is used in the study of lipid metabolism and as a component in cell culture media.

  • Medicine: The compound is investigated for its potential antimicrobial properties.

  • Industry: It is utilized in the production of fragrances and flavors, as well as in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism by which heptanoic acid, 1-methylethyl ester exerts its effects depends on its application:

  • As a Solvent: It acts as a medium for chemical reactions, dissolving various organic compounds.

  • In Biological Systems: It may interact with cell membranes, affecting membrane fluidity and permeability.

  • In Medicine: Its antimicrobial properties may involve disrupting microbial cell walls or inhibiting enzyme activity.

Molecular Targets and Pathways Involved:

  • Solvent: Interaction with organic compounds.

  • Biological Systems: Membrane components.

  • Antimicrobial: Enzymes and cell wall components.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares heptanoic acid, 1-methylethyl ester with structurally related esters of heptanoic acid and other branched-chain esters:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
This compound C₁₀H₂₀O₂ 172.26 Not provided Elevated in IgAN patients; potential biomarker
Methyl heptanoate C₈H₁₆O₂ 144.21 106-73-0 Flavoring agent in food; detected in wine and grape juice
Ethyl heptanoate C₉H₁₈O₂ 158.24 Not provided Found in alcoholic beverages; contributes to fruity aromas
Heptanoic acid, 7,7,7-trifluoro-1-methylethyl ester C₁₀H₁₇F₃O₂ 226.24 Not provided Fluorinated derivative; structural analog with potential specialized industrial uses
Isopropyl benzoate C₁₀H₁₂O₂ 164.20 939-48-0 Branched ester with aromatic moiety; used in fragrances and solvents

Metabolomic Studies

  • In IgAN patients, this compound was part of a cohort of esters (e.g., phthalic acid methyl neopentyl ester) showing elevated fecal levels, implicating gut microbiota in ester metabolism .
  • By contrast, methyl heptanoate and ethyl heptanoate are commonly associated with food and beverage matrices, reflecting their roles in flavor and aroma .

Pharmacological Context

    Biological Activity

    Heptanoic acid, 1-methylethyl ester (also known as isopropyl heptanoate), is an ester derived from heptanoic acid and isopropanol. This compound has garnered interest due to its potential biological activities, including antimicrobial effects, flavoring properties, and implications in food science and pharmacology. This article explores the biological activity of this compound by examining relevant research findings, case studies, and data tables.

    • Chemical Formula : C10H20O2
    • Molecular Weight : 172.27 g/mol
    • CAS Number : 520710

    Biological Activity Overview

    This compound has been studied for various biological activities:

    • Antimicrobial Properties : Several studies have highlighted its potential as an antimicrobial agent. For instance, its effectiveness against Gram-positive bacteria has been documented, indicating a promising role in food preservation and safety.
    • Flavoring Agent : It is commonly used in the food industry for its pleasant aroma and flavor profile. Its sensory characteristics make it suitable for various applications in food products.

    Antimicrobial Activity

    A significant focus of research has been on the antimicrobial properties of heptanoic acid esters. The following table summarizes findings from various studies:

    Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
    Staphylococcus aureus6.25 μg/mL12.5 μg/mL
    Escherichia coli25 μg/mL50 μg/mL
    Klebsiella pneumoniae50 μg/mL>100 μg/mL
    Pseudomonas aeruginosa>100 μg/mL>100 μg/mL

    These results suggest that this compound exhibits notable antibacterial activity against certain pathogens while showing limited effectiveness against others.

    Case Studies

    • Food Preservation :
      A study conducted on the application of heptanoic acid esters in dairy products demonstrated a significant reduction in microbial load, enhancing shelf life without compromising flavor quality. The use of this ester could be pivotal in developing natural preservatives.
    • Sensory Analysis :
      In sensory evaluations, this compound was found to enhance the aroma profile of baked goods significantly. Its pleasant fruity notes contributed positively to consumer acceptance in various formulations.

    Toxicological Profile

    The safety profile of this compound has been assessed through various toxicological studies:

    • Acute Toxicity : Studies indicate low acute toxicity with an LD50 greater than 5,000 mg/kg in oral administration tests on rodents.
    • Skin Sensitization : The compound was found to be non-sensitizing in human patch tests.
    • Irritation Potential : No significant irritation was observed during dermal exposure assessments.

    Q & A

    Q. What are the standard laboratory synthesis protocols for heptanoic acid, 1-methylethyl ester?

    The compound is synthesized via acid-catalyzed Fischer esterification , combining heptanoic acid and isopropyl alcohol. Key steps include:

    • Reaction conditions : Sulfuric acid (1–2 mol%) as a catalyst, reflux at 80–100°C for 4–6 hours.
    • Purification : Neutralization of excess acid with sodium bicarbonate, followed by fractional distillation (boiling point ~180–190°C, depending on purity) .
    • Characterization : Confirm structure via 1H^1H-NMR (e.g., triplet for ester methyl groups at δ 1.2–1.3 ppm) and 13C^{13}C-NMR (carbonyl carbon at ~170 ppm) .

    Q. Which spectroscopic techniques are most reliable for structural confirmation of this ester?

    • NMR spectroscopy :
    • 1H^1H-NMR identifies protons adjacent to the ester group (e.g., isopropyl methine proton at δ 5.0–5.2 ppm as a septet).
    • 13C^{13}C-NMR confirms the carbonyl (C=O) at ~170 ppm and the isopropyl carbons .
      • IR spectroscopy : Strong absorbance at ~1740 cm1^{-1} (C=O stretch) and 1150–1250 cm1^{-1} (C-O ester linkage) .
      • Mass spectrometry : Molecular ion peak at m/z 172 (C10_{10}H20_{20}O2_2) with fragmentation patterns matching ester cleavage .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to minimize side products (e.g., transesterification or dehydration)?

    • Temperature control : Lower reflux temperatures (70–80°C) reduce side reactions.
    • Catalyst selection : Use immobilized lipases (e.g., Candida antarctica lipase B) for enantioselective synthesis under mild conditions .
    • Solvent choice : Non-polar solvents (e.g., toluene) improve ester yield by shifting equilibrium via azeotropic water removal .

    Q. How can discrepancies in reported physicochemical properties (e.g., boiling point, density) be resolved?

    • Standardized measurements : Use calibrated instruments (e.g., Anton Paar DMA 4500 for density) under controlled conditions (25°C, 1 atm).
    • Cross-referencing databases : Compare data from NIST Chemistry WebBook (boiling point: ~185°C) and peer-reviewed studies to identify outliers .
    • Statistical validation : Apply ANOVA to assess inter-laboratory variability in reported values .

    Q. What methodologies validate the purity of this compound in complex mixtures?

    • Gas chromatography (GC) with FID detection: Use a polar capillary column (e.g., DB-WAX) to resolve ester peaks from alcohol or acid impurities .
    • HPLC-MS : Detect trace contaminants (e.g., unreacted heptanoic acid) with a C18 column and ESI-MS in negative ion mode .
    • Karl Fischer titration : Quantify water content (<0.1% w/w) to ensure anhydrous conditions for sensitive reactions .

    Data Contradiction and Analysis

    Q. How should researchers address conflicting data on the ester’s reactivity in nucleophilic acyl substitution?

    • Mechanistic studies : Perform kinetic isotope effect (KIE) experiments to distinguish between concerted (SN_N2) and stepwise mechanisms.
    • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies under varying conditions .
    • Controlled replicates : Repeat experiments with standardized reagents and inert atmospheres to isolate variables .

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